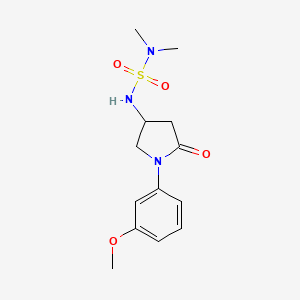

![molecular formula C10H6F6O3 B2701204 2-[3,5-bis(trifluoromethyl)phenoxy]acetic Acid CAS No. 87964-30-5](/img/structure/B2701204.png)

2-[3,5-bis(trifluoromethyl)phenoxy]acetic Acid

Übersicht

Beschreibung

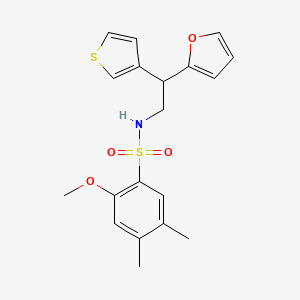

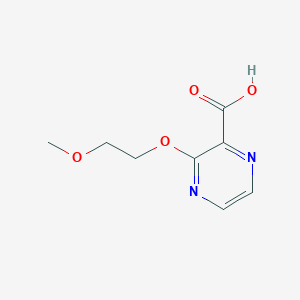

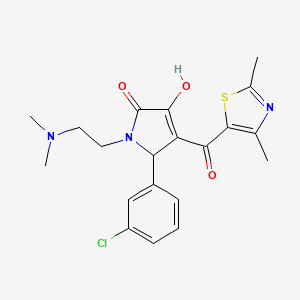

“2-[3,5-bis(trifluoromethyl)phenoxy]acetic Acid” is a chemical compound with the molecular formula C10H6F6O3 and a molecular weight of 288.14 . It is used for research purposes .

Synthesis Analysis

The synthesis of “this compound” has been achieved through various methods, including Friedel-Crafts acylation, Heck reaction, and Suzuki coupling.Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H6F6O3/c11-9(12,13)5-1-6(10(14,15)16)3-7(2-5)19-4-8(17)18/h1-3H,4H2,(H,17,18) .Physical and Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature .Wissenschaftliche Forschungsanwendungen

Activation of Cobalt(II) Complexes

- Catalytic Properties: A study by Vinck et al. (2010) explored the activation of a Co(II)salen complex through acetic acid-promoted aerobic oxidation. This process led to the formation of a novel cobalt(III)-bound phenoxyl radical, demonstrating the potential of 2-[3,5-bis(trifluoromethyl)phenoxy]acetic acid in catalyzing significant chemical transformations.

Synthesis of Novel Polyimides

- Polymer Science: Yin et al. (2005) synthesized new fluorine-containing polyimides using a novel diamine monomer related to this compound. These polyimides exhibited excellent solubility in various solvents, good thermal stability, and outstanding mechanical properties, as detailed in their publication (Yin et al., 2005).

Applications in Sulfide and Sulfoxide Based Poly(ether-amide)s

- Material Synthesis: Shockravi et al. (2006) reported on the synthesis of novel poly(sulfide-ether-amide)s and poly(sulfoxide-ether-amide)s. These materials, derived from diacid monomers including derivatives of this compound, showed high thermal stability and solubility in polar solvents (Shockravi et al., 2006).

Research on Hyperbranched Polyesters

- Polyester Synthesis: Turner et al. (1993) worked on all-aromatic hyperbranched polyesters with phenol and acetate end groups, utilizing monomers related to this compound. This research contributes to the understanding of polyester synthesis and its potential applications (Turner et al., 1993).

Catalytic Oxidation Studies

- Environmental Applications: Zhang et al. (2009) investigated the use of Fe3O4 magnetic nanoparticles in the catalytic oxidation of phenolic and aniline compounds, demonstrating the potential for environmental remediation applications involving compounds similar to this compound (Zhang et al., 2009).

Safety and Hazards

Eigenschaften

IUPAC Name |

2-[3,5-bis(trifluoromethyl)phenoxy]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F6O3/c11-9(12,13)5-1-6(10(14,15)16)3-7(2-5)19-4-8(17)18/h1-3H,4H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAICZTCYXNZHMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)OCC(=O)O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(4-methylphenyl)sulfanyl]-2-phenyl-1H-imidazole-4-carbaldehyde](/img/structure/B2701122.png)

![2-[(4-chlorobenzyl)oxy]-1,3(2H,4H)-isoquinolinedione](/img/structure/B2701123.png)

![5-[(4-Bromophenyl)sulfonyl]furan-2-carboxylic acid](/img/structure/B2701129.png)